Cas no 2138546-16-2 (2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid)

2-{(tert-Butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its utility in peptide coupling and pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the iodine substituent offers a reactive site for further functionalization via cross-coupling reactions. Its benzoic acid moiety facilitates solubility in polar solvents, enabling efficient handling in multistep syntheses. This compound is particularly useful in the preparation of complex molecules, including bioactive compounds and labeled derivatives, due to its well-defined reactivity and compatibility with a range of reaction conditions. Its structural features make it a reliable choice for medicinal chemistry and materials science research.
2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid structure
2138546-16-2 structure
Product Name:2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid
CAS No:2138546-16-2
MF:C13H16INO4
MW:377.174916267395
CID:6350483
PubChem ID:165501611
Update Time:2025-05-27

2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid
    • 2138546-16-2
    • EN300-1177868
    • 2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid
    • Inchi: 1S/C13H16INO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
    • InChI Key: HAVOKCJFRSUDNF-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(=O)O)=C(C=1)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 377.01241g/mol
  • Monoisotopic Mass: 377.01241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid Pricemore >>

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2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid Related Literature

Additional information on 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid

Research Briefing on 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid (CAS: 2138546-16-2)

In recent years, the compound 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid (CAS: 2138546-16-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and iodo-substituted benzoic acid moiety, serves as a critical intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its role in the development of targeted therapies, particularly in oncology and infectious diseases. The iodine atom at the 4-position of the benzoic acid ring provides a reactive site for further functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid via a palladium-catalyzed coupling reaction, achieving high yields and purity. The researchers emphasized the compound's stability under various reaction conditions, making it a reliable building block for pharmaceutical applications. Furthermore, the study explored its utility in the synthesis of kinase inhibitors, showcasing its potential in addressing drug-resistant cancers.

In addition to its synthetic utility, recent pharmacological investigations have revealed promising biological activities associated with this compound. A preclinical study conducted by a team at the National Institutes of Health (NIH) identified its role as a modulator of protein-protein interactions (PPIs), particularly in disrupting the binding of oncogenic proteins. This finding opens new avenues for the development of PPI-targeted therapies, a rapidly growing area in cancer research.

Another significant application of 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid lies in its use as a radiolabeling precursor for positron emission tomography (PET) imaging. Researchers at the University of California, San Francisco, successfully incorporated the iodine-124 isotope into the compound, enabling its use in tracking tumor progression and treatment response in vivo. This advancement underscores the compound's dual role as both a therapeutic agent and a diagnostic tool.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid (CAS: 2138546-16-2) represents a valuable scaffold in medicinal chemistry with broad potential in drug discovery and imaging. Its unique chemical properties and biological activities position it as a key player in the development of next-generation therapeutics. Future research should focus on expanding its applications and overcoming existing challenges to fully realize its therapeutic potential.

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